2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Overview
Description
“2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid” is a chemical compound with the IUPAC name 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine . It has a molecular weight of 140.21 . The compound is a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 140.21 .Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research has focused on the synthesis of benzofused thiazole derivatives, evaluated for their potential as antioxidant and anti-inflammatory agents. Compounds derived from similar structural frameworks have shown significant activity in vitro, indicating the potential of thiazole derivatives as leads for developing therapeutic agents (Raut et al., 2020).
Heterocyclic Compound Synthesis
Thiazole and its derivatives are key scaffolds in the synthesis of heterocyclic compounds, demonstrating a wide range of pharmacological potentials. The chemical versatility of thiazole derivatives allows for innovative transformations, making them valuable in drug discovery and organic synthesis (Gomaa & Ali, 2020).
Peptide Studies and Molecular Dynamics
Thiazole derivatives have been used in peptide studies, notably in the synthesis and application of spin label amino acids for investigating peptide dynamics and structures. These studies highlight the importance of thiazole-based compounds in biochemical and biophysical research (Schreier et al., 2012).
Biological Activity of Carboxylic Acids
The biological activities of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic properties, have been a subject of extensive review. These studies underline the role of carboxylic acid derivatives in developing new therapeutic agents and understanding their mode of action (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Investigations into the inhibition of biocatalysts by carboxylic acids have provided insights into the challenges and strategies for producing bio-renewable chemicals. Understanding the inhibitory mechanisms of carboxylic acids on microbial fermentations is crucial for the development of robust bioproduction processes (Jarboe et al., 2013).
properties
IUPAC Name |
2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-7-9-5-3(6(10)11)1-2-4(5)12-7/h3H,1-2H2,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXOFMSRBYDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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